Ritodrine - 26652-09-5

Ritodrine

Catalog Number: EVT-292067
CAS Number: 26652-09-5
Molecular Formula: C17H21NO3
Molecular Weight: 287.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ritodrine hydrochloride, chemically known as (R,S)-4-hydroxy-β-[1-[2-((4-hydroxyphenyl)ethyl)amino)ethyl]benzenemethanol [], is a sympathomimetic agent with predominantly β-adrenergic activity []. It exhibits a selective action on β2-receptors []. In scientific research, Ritodrine serves as a valuable tool for investigating uterine motility, placental function, and the role of β2-receptors in various physiological processes.

Future Directions
  • Genetic Predisposition to Side Effects: Investigating genetic variants associated with Ritodrine-induced adverse events, like pulmonary edema, can improve individualized treatment strategies [].
  • Understanding Antagonist Properties in Amnion: Further exploration of Ritodrine's β2-adrenergic antagonist behavior in human amnion is crucial for elucidating its complex role in labor and pregnancy [].
  • Ritodrine and Prostaglandin Production: Research on the interaction between Ritodrine and prostaglandin production in uterine tissues can provide a deeper understanding of the mechanisms behind preterm labor and potential therapeutic interventions [].
  • Long-Term Effects of Fetal Exposure: Examining the long-term effects of in utero Ritodrine exposure on offspring development and health is essential for ensuring safe and effective tocolytic therapies [].

Isoxsuprine Hydrochloride

    Compound Description: Isoxsuprine hydrochloride is a β-adrenergic receptor agonist that has been investigated for its effects on the motor nervous system and central nervous system in comparison to ritodrine. [] It exhibits similar effects on general behavior, but with a more potent depressive action. [] Isoxsuprine has also been studied for its tocolytic activity but shows less potency than ritodrine in suppressing uterine contractions. [, ]

Isoproterenol

Magnesium Sulfate

    Compound Description: Magnesium sulfate is a non-beta-adrenergic tocolytic agent commonly used in the management of preterm labor. [, ] It acts as a calcium antagonist, reducing intracellular calcium levels and thus inhibiting uterine contractions. []

    Relevance: Unlike ritodrine, magnesium sulfate operates through a different mechanism of action, targeting calcium channels instead of β-adrenergic receptors. [, ] While both compounds effectively suppress preterm labor, magnesium sulfate exhibits a different side effect profile and is often preferred due to its lower incidence of maternal cardiovascular complications. [, ]

Nifedipine

    Compound Description: Nifedipine is a dihydropyridine calcium channel blocker that inhibits uterine smooth muscle contraction. [] It is increasingly used as a tocolytic agent due to its favorable safety and efficacy profile compared to beta-agonists like ritodrine. [, ]

    Relevance: Nifedipine and ritodrine, while both employed for tocolysis, have distinct mechanisms of action. [, ] Nifedipine blocks calcium channels, while ritodrine acts as a β2-adrenergic receptor agonist. [, ] Clinical studies suggest that nifedipine might offer advantages over ritodrine in terms of fewer side effects, superior efficacy in delaying labor, and greater ease of administration. []

Atosiban

    Compound Description: Atosiban is a competitive oxytocin receptor antagonist that directly inhibits the binding of oxytocin to its receptor, effectively suppressing uterine contractions. [, ] It has emerged as a safer alternative to β-adrenergic agonists like ritodrine for managing preterm labor, particularly due to its reduced incidence of maternal cardiovascular side effects. [, ]

    Relevance: Unlike ritodrine, atosiban does not act on β-adrenergic receptors. [, ] Instead, it directly targets oxytocin receptors, providing a more targeted approach to inhibiting uterine contractions. [, ] Studies indicate that atosiban demonstrates comparable efficacy to ritodrine in delaying preterm labor but with a significantly improved safety profile for both mother and fetus. [, ]

Progesterone

    Compound Description: Progesterone is an endogenous hormone crucial for maintaining pregnancy, including suppressing uterine contractions. [] Its use in combination with ritodrine has been investigated for potential synergistic effects in managing preterm labor. []

    Relevance: While ritodrine acts on β2-adrenergic receptors to inhibit uterine contractions, progesterone exerts its tocolytic effects through a complex interplay with progesterone receptors in the uterus. [] Combining these agents could potentially offer additive or synergistic benefits in prolonging gestation, although further research is needed to confirm this hypothesis. []

Source and Classification

Ritodrine is derived from the class of compounds known as sympathomimetics, which mimic the effects of the sympathetic nervous system. It is specifically classified under beta-adrenergic agonists due to its selective action on beta-2 receptors, making it useful in therapeutic settings related to muscle relaxation in the uterus .

Synthesis Analysis

Methods and Technical Details

The synthesis of ritodrine hydrochloride involves several chemical reactions. A common method includes starting with 4-hydroxypropiophenone, which undergoes bromination to produce α-bromo-4-hydroxypropiophenone. This intermediate is then reacted with a secondary amine, such as Uteramin, through a reduction process facilitated by sodium triacetoxyborohydride or sodium cyanoborohydride in an appropriate solvent like dichloromethane or tetrahydrofuran. The final product is crystallized from a mixture of solvents such as methanol and hexane .

Key steps in the synthesis might include:

  1. Bromination: Conversion of 4-hydroxypropiophenone to its brominated form.
  2. Amination: Reaction with Uteramin to form the core structure.
  3. Crystallization: Purification of ritodrine hydrochloride through recrystallization techniques.
Molecular Structure Analysis

Structure and Data

The molecular structure of ritodrine features a phenolic group and an ethylamino side chain, contributing to its biological activity. The compound exhibits chirality, with specific stereoisomers showing differing pharmacological effects. The three-dimensional arrangement of atoms can be represented using various visualization tools that depict the spatial orientation of the functional groups .

Key structural details include:

  • Molecular Formula: C17H23ClN2O3
  • Molecular Weight: Approximately 320.83 g/mol
  • Functional Groups: Hydroxyl groups (-OH), amine group (-NH), and an ether linkage.
Chemical Reactions Analysis

Reactions and Technical Details

Ritodrine undergoes various chemical reactions typical for organic compounds, including:

  • Substitution Reactions: Involving halogenated derivatives.
  • Reduction Reactions: Where ketones are reduced to alcohols.
  • Acid-Base Reactions: Involving protonation/deprotonation of the amine group.

These reactions are crucial for both its synthesis and potential modifications for developing new derivatives or analogs that may enhance therapeutic efficacy or reduce side effects .

Mechanism of Action

Process and Data

Ritodrine exerts its pharmacological effects primarily through selective stimulation of beta-2 adrenergic receptors located in the smooth muscle of the uterus. Activation of these receptors leads to increased intracellular cyclic adenosine monophosphate (cAMP) levels, resulting in muscle relaxation and inhibition of uterine contractions. This mechanism is vital for delaying preterm labor .

  1. Receptor Binding: Ritodrine binds to beta-2 adrenergic receptors.
  2. Signal Transduction: This activates adenylate cyclase, increasing cAMP production.
  3. Muscle Relaxation: Elevated cAMP leads to relaxation of uterine smooth muscle.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Ritodrine hydrochloride appears as a white crystalline powder with specific physical properties that influence its formulation and delivery methods.

Key properties include:

  • Melting Point: Approximately 180 °C.
  • Solubility: Soluble in water, methanol, and ethanol but less soluble in organic solvents like chloroform.
  • Stability: Stable under normal conditions but should be protected from light and moisture.

These properties are essential for determining appropriate storage conditions and formulation strategies for clinical use .

Applications

Scientific Uses

Ritodrine is primarily used in obstetrics to manage preterm labor by delaying contractions, allowing time for fetal development or administration of corticosteroids to enhance fetal lung maturity. Although its use has decreased due to safety concerns regarding maternal and fetal side effects, it remains a significant subject of research for improving therapeutic strategies related to preterm labor management .

In addition, ongoing studies explore potential applications in other areas such as asthma treatment due to its bronchodilator effects, though this remains less common compared to its obstetric applications .

Introduction to Ritodrine in Academic Research

Historical Context and Discovery of Ritodrine

Ritodrine emerged from systematic efforts to address preterm birth, historically the leading cause of perinatal mortality. Early 20th-century tocolytic research explored diverse agents including vitamin E (identified by Evans and Bishop in 1922 as essential for preventing fetal resorption in animals) and relaxin (first clinically trialed in 1955) [3]. The 1960s saw investigation of ethanol for suppressing oxytocin release, though efficacy remained limited [3].

Developed under the code DU-21220, ritodrine was engineered as a selective β₂-adrenergic receptor agonist through molecular modifications of the phenethylamine backbone. Key structural features include:

  • A resorcinol ring (4-hydroxy substitution) enhancing β₂ selectivity and metabolic stability
  • Bulky N-substituent (4-hydroxyphenylethyl group) optimizing uterine receptor binding [1] [10]

Table 1: Historical Development Timeline of Ritodrine

YearMilestoneSignificance
1922Discovery of vitamin E’s reproductive roleEarly foundation for tocolytic concept [3]
1955First clinical use of relaxinDemonstrated hormonal modulation of uterine activity [3]
1963Ethanol tocolysis trialsEstablished neurohypophyseal inhibition approach [3]
1980Ritodrine efficacy trialsFirst systematic human studies for preterm labor [4]
1984FDA approvalFirst dedicated tocolytic in the US market [1]

Approval in 1984 followed rigorous trials demonstrating superior uterine relaxation compared to predecessors like isoxsuprine [1] [4]. This represented a paradigm shift toward receptor-targeted tocolysis, though subsequent research revealed limitations in its ability to significantly improve long-term neonatal outcomes despite delaying acute labor [3] [10].

Classification Within Beta-Adrenergic Agonists

Ritodrine belongs to the sympathomimetic amine class, specifically categorized as a selective β₂-adrenergic receptor agonist. Its molecular structure confers relative specificity for β₂ receptors abundant in uterine, bronchial, and vascular smooth muscle, though cardiovascular effects indicate concomitant β₁ activity at therapeutic doses [1] [5].

Pharmacodynamic Properties:

  • Receptor Binding: Ritodrine binds transmembrane β₂-adrenergic receptors, activating stimulatory G-proteins (Gαs)
  • Second Messenger Cascade: Gαs stimulates adenylate cyclase, increasing intracellular cyclic adenosine monophosphate (cAMP)
  • Smooth Muscle Relaxation: Elevated cAMP activates protein kinase A (PKA), which phosphorylates/inhibits myosin light-chain kinase (MLCK), reducing myometrial contractility [1] [10]

Table 2: Receptor Selectivity Profile of Ritodrine

Receptor TypeAffinityPrimary Tissue EffectsResearch Findings
β₂-adrenergicHigh (Kd = 458.9 ± 72.1 pM)Uterine relaxation, bronchial dilationPrimary target; 70 fmol/mg protein density in amnion [9]
β₁-adrenergicModerateTachycardia, increased cardiac outputDose-dependent heart rate elevation [5] [7]
Potassium channelsModulatorHyperpolarization, reduced excitabilityActivates ATP-sensitive/Ca²⁺-activated K⁺ channels [2]

Notably, research revealed paradoxical antagonist behavior in human amnion tissue, where ritodrine competitively inhibits isoproterenol-induced cAMP and prostaglandin E₂ production without intrinsic agonist activity [9]. This tissue-specific functional selectivity highlights the complexity of its pharmacological profile beyond classical receptor classification.

Role in Obstetric Pharmacology

Ritodrine fundamentally advanced obstetric pharmacology by establishing β₂-adrenergic agonism as a viable tocolytic strategy. Its primary research applications include:

Molecular Tocolysis Mechanism:Ritodrine remains a prototype for studying uterine quiescence pathways. Electrophysiological studies demonstrate it hyperpolarizes myometrial cells by activating Ca²⁺-activated K⁺ channels, reducing action potential frequency [5]. Concurrently, it suppresses phospholipase C activation, diminishing inositol trisphosphate (IP₃)-mediated calcium release from sarcoplasmic reticulum [10]. These dual mechanisms synergistically decrease intracellular Ca²⁺ availability for contraction.

Fetal-Maternal Pharmacokinetics:

  • Placental Transfer: Ritodrine crosses the placenta, with fetal concentrations reaching ~30% of maternal levels
  • Fetal Metabolism: Hepatic sulfation is the primary metabolic pathway, though fetal sulfotransferase activity shows marked interindividual variability (5th-95th percentile: 134-fold difference) [6]
  • Elimination: Maternal hepatic metabolism via catechol-O-methyltransferase (COMT) and sulfation produces inactive metabolites cleared within 24 hours [1] [6]

Research Clinical Utility:While contemporary guidelines favor alternative agents, ritodrine retains significance in pharmacological research for:

  • Corticosteroid Synergy: Enabling 48-hour delay for antenatal steroid administration to accelerate fetal lung maturation [10]
  • Comparative Studies: Serving as reference compound in trials evaluating newer tocolytics (e.g., atosiban, nifedipine) [3]
  • Cardiovascular Modeling: Elucidating inotropic effects via echocardiography (e.g., increased fractional shortening by 12.3% and systolic tissue velocity) [7]

Table 3: Key Research Applications in Obstetric Pharmacology

Research DomainExperimental FindingsPharmacological Significance
Cellular PhysiologyPKA-mediated MLCK inhibitionMolecular basis for reduced contractility [10]
Fetal PharmacologyLimited glucuronidation capacityExplains variable fetal drug handling [6]
Cardiac Effects↑ Fractional shortening (12.3%), ↑ systolic tissue velocityDemonstrates β₁-mediated inotropy [7]
Amnion SignalingAntagonism of prostaglandin synthesisTissue-specific receptor functional selectivity [9]

Research limitations include its transient efficacy (typically <48 hours), variable fetal metabolic competence, and complex receptor dynamics across tissues. Nevertheless, ritodrine remains integral to understanding how targeted adrenergic modulation influences parturition physiology.

Properties

CAS Number

26652-09-5

Product Name

Ritodrine

IUPAC Name

4-[2-[[1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]amino]ethyl]phenol

Molecular Formula

C17H21NO3

Molecular Weight

287.35 g/mol

InChI

InChI=1S/C17H21NO3/c1-12(17(21)14-4-8-16(20)9-5-14)18-11-10-13-2-6-15(19)7-3-13/h2-9,12,17-21H,10-11H2,1H3

InChI Key

IOVGROKTTNBUGK-UHFFFAOYSA-N

SMILES

CC(C(C1=CC=C(C=C1)O)O)NCCC2=CC=C(C=C2)O

Solubility

Complete

Synonyms

DU 21220
DU-21220
DU21220
Hydrochloride, Ritodrine
Pre Par
Pre-Par
PrePar
Ritodrine
Ritodrine Hydrochloride
Yutopa

Canonical SMILES

CC(C(C1=CC=C(C=C1)O)O)NCCC2=CC=C(C=C2)O

Isomeric SMILES

C[C@@H]([C@@H](C1=CC=C(C=C1)O)O)NCCC2=CC=C(C=C2)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.